propylamine](/img/structure/B7870985.png)
[(3-Bromophenyl)methyl](methyl)propylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromophenyl)methylpropylamine is an organic compound that belongs to the class of amines It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a methyl and a propylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromophenyl)methylpropylamine typically involves the following steps:
Bromination of Benzylamine: The starting material, benzylamine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the para position of the phenyl ring.
Alkylation: The brominated benzylamine is then subjected to alkylation with methyl iodide and propylamine under basic conditions to form the final product.
The reaction conditions for these steps generally involve the use of organic solvents such as dichloromethane or toluene, and the reactions are carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of (3-Bromophenyl)methylpropylamine can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems also ensures consistent quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3-Bromophenyl)methylpropylamine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The bromine atom can be reduced to form the corresponding phenylmethylpropylamine.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium amide (NaNH2).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of phenylmethylpropylamine.
Substitution: Formation of substituted phenylmethylpropylamine derivatives.
Aplicaciones Científicas De Investigación
(3-Bromophenyl)methylpropylamine has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its use as a precursor for drug development.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its amine functionality.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-Bromophenyl)methylpropylamine involves its interaction with biological targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
(3-Bromophenyl)methylpropylamine can be compared with other similar compounds such as:
Phenylmethylpropylamine: Lacks the bromine atom, resulting in different reactivity and biological activity.
(3-Chlorophenyl)methylpropylamine: Contains a chlorine atom instead of bromine, leading to variations in chemical and biological properties.
(3-Fluorophenyl)methylpropylamine: Contains a fluorine atom, which can significantly alter the compound’s reactivity and interaction with biological targets.
Propiedades
IUPAC Name |
N-[(3-bromophenyl)methyl]-N-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN/c1-3-7-13(2)9-10-5-4-6-11(12)8-10/h4-6,8H,3,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMAQPWBWJSDCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)CC1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
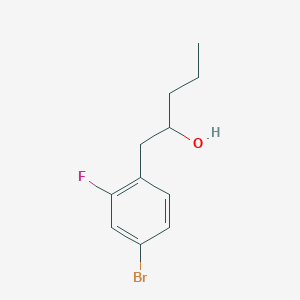
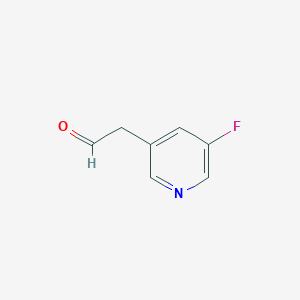
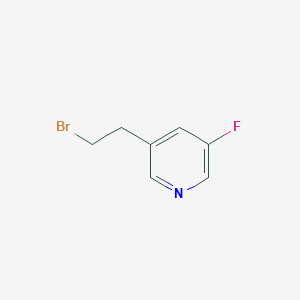
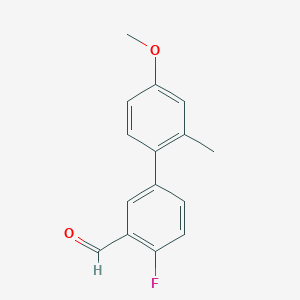
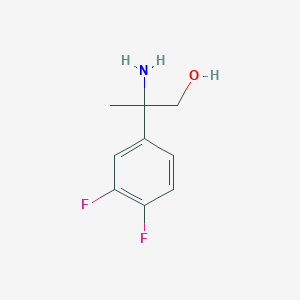
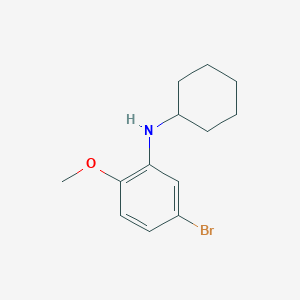
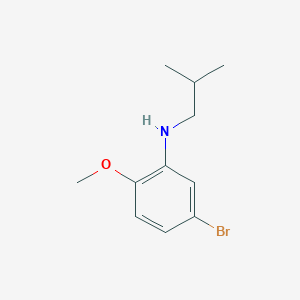
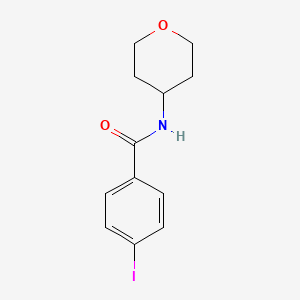
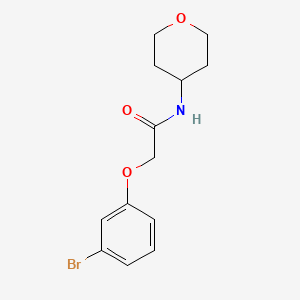
methylamine](/img/structure/B7870980.png)
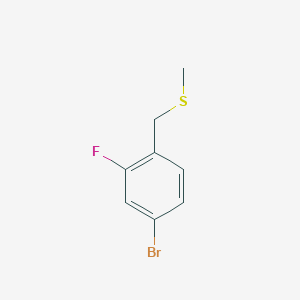
amine](/img/structure/B7871004.png)
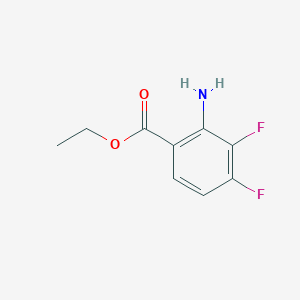
![1-[5-(2,3-Difluorophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B7871013.png)
